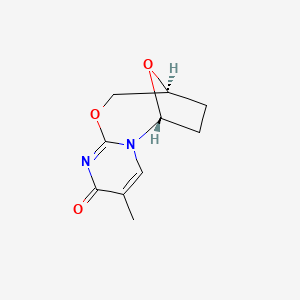
2,5'-Anhydro-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5’-Anhydro-3’-deoxythymidine is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside found in DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Anhydro-3’-deoxythymidine typically involves the modification of thymidine or its analogues. One common method starts with 5-methyluridine, which undergoes a series of chemical reactions including halogenation, sulfonylation, and deprotection to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. The industrial method involves the use of 5-methyluridine as the starting material, which is then subjected to a series of chemical reactions under controlled conditions. The final product is purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,5’-Anhydro-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2,5’-Anhydro-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: This compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against HIV.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Mecanismo De Acción
The mechanism of action of 2,5’-Anhydro-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits the replication of the virus, thereby reducing its ability to infect new cells .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddl): An antiviral agent used against HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
Uniqueness
2,5’-Anhydro-3’-deoxythymidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Compared to other nucleoside analogues, it has shown reduced cytotoxicity and improved efficacy in certain applications .
Propiedades
Número CAS |
120966-81-6 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(1R,10S)-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-12-8-3-2-7(15-8)5-14-10(12)11-9(6)13/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
PTANPVNJOQVEAF-JGVFFNPUSA-N |
SMILES isomérico |
CC1=CN2[C@H]3CC[C@H](O3)COC2=NC1=O |
SMILES canónico |
CC1=CN2C3CCC(O3)COC2=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


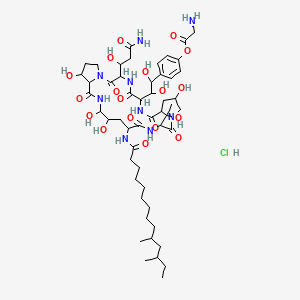
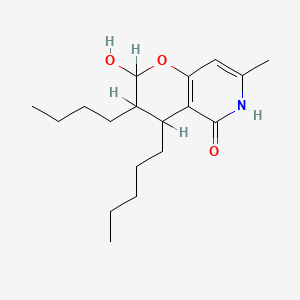
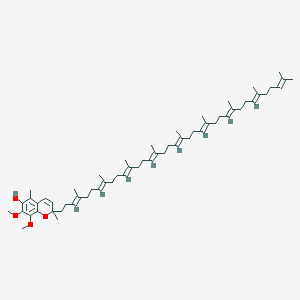
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
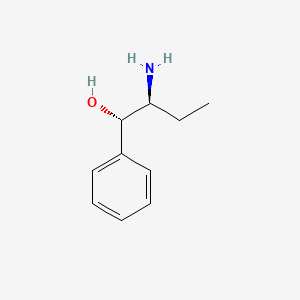
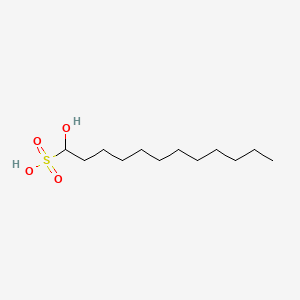
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
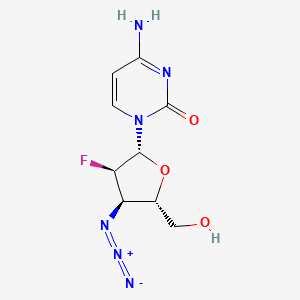
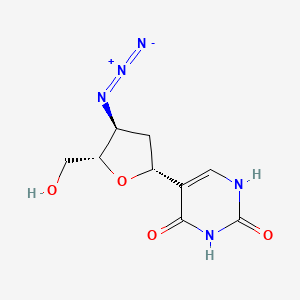
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
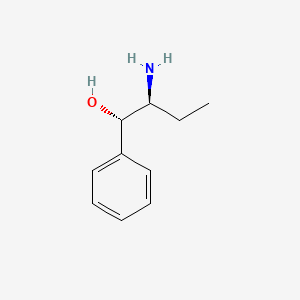
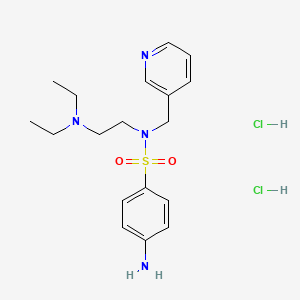
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
